molecular formula C6H9ClN2S B12814582 4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole

4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole

Cat. No.: B12814582
M. Wt: 176.67 g/mol
InChI Key: ABSAVPRYBWYAQC-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole is a heterocyclic organic compound that contains an imidazole ring substituted with chloromethyl, methyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-methylthio-1H-imidazole with chloromethylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the chloromethylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-5-methyl-2-(methylthio)-1H-imidazole is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C6H9ClN2S

Molecular Weight

176.67 g/mol

IUPAC Name

4-(chloromethyl)-5-methyl-2-methylsulfanyl-1H-imidazole

InChI

InChI=1S/C6H9ClN2S/c1-4-5(3-7)9-6(8-4)10-2/h3H2,1-2H3,(H,8,9)

InChI Key

ABSAVPRYBWYAQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SC)CCl

Origin of Product

United States

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